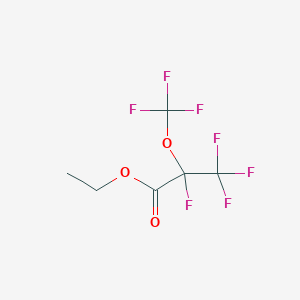

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate is a fluorinated organic compound with the molecular formula C6H5F7O3. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate typically involves the reaction of ethyl propionate with fluorinating agents under controlled conditions. One common method includes the use of trifluoromethoxy reagents and tetrafluoroethylene in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the highly reactive fluorinating agents. Safety measures are crucial due to the potential hazards associated with fluorine compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or partially fluorinated compounds.

Scientific Research Applications

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate is utilized in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in enzyme inhibition assays.

Medicine: Research into its potential therapeutic applications is ongoing, including its use as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The compound’s high electronegativity and stability contribute to its effectiveness in these roles.

Comparison with Similar Compounds

Similar Compounds

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid: This compound shares a similar fluorinated structure but has different functional groups, leading to distinct chemical properties and applications.

1,1,1,3,3,3-Hexafluoropropan-2-ol: Another fluorinated compound with different reactivity and uses in industrial applications.

Uniqueness

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate is unique due to its combination of multiple fluorine atoms and the trifluoromethoxy group. This structure imparts high stability and reactivity, making it valuable in various research and industrial applications.

Biological Activity

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionate (CAS No. 1823272-01-0) is a fluorinated organic compound characterized by its unique molecular structure, which includes multiple fluorine atoms. Its molecular formula is C6H5F7O3, and it has a molecular weight of 258.09 g/mol . This compound is gaining attention in various fields, particularly for its biological activity and potential applications in medicinal chemistry.

Chemical Structure

The presence of fluorine atoms in this compound contributes to its stability and reactivity. The trifluoromethoxy group enhances its lipophilicity and alters its interaction with biological targets.

The mechanism of action involves the compound's interaction with specific molecular targets through its fluorine atoms. These interactions can lead to the inhibition of enzymes or modification of biological pathways. The high electronegativity of fluorine contributes to these effects, making the compound a candidate for further research in enzyme inhibition assays and other biochemical studies .

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound in enzyme inhibition. For example:

- Inhibition of Esterases : The compound has been shown to inhibit certain esterase enzymes effectively. This inhibition is attributed to the strong interactions between the fluorinated moieties and the active sites of the enzymes .

- Potential Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by interfering with cellular signaling pathways involved in cancer progression .

Toxicological Profile

The toxicological profile of this compound is under investigation. Initial assessments indicate that while it possesses biological activity, further studies are necessary to fully understand its safety profile and potential side effects in vivo .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related fluorinated compounds can be insightful.

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C6H5F7O3 | Enzyme inhibition; potential antitumor activity | Unique trifluoromethoxy group enhances reactivity |

| 1,1,1-Hexafluoropropan-2-ol | C3H5F6O | Limited biological activity | Less reactive due to fewer functional groups |

| 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid | C8H6F10O2 | Moderate enzyme inhibition | More complex structure may affect activity |

Case Study: Enzyme Inhibition Assays

In a recent assay aimed at evaluating the inhibitory effects of this compound on serine hydrolases:

- Methodology : Various concentrations of the compound were tested against a panel of serine hydrolases.

- Results : The compound exhibited significant inhibitory effects at micromolar concentrations. The most notable inhibition was observed with carboxylesterase enzymes.

Future Research Directions

Ongoing research is focused on:

- Mechanistic Studies : Understanding the detailed mechanisms through which this compound interacts with biological targets.

- Therapeutic Applications : Investigating its potential as a therapeutic agent in treating diseases where enzyme inhibition plays a crucial role.

Properties

IUPAC Name |

ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O3/c1-2-15-3(14)4(7,5(8,9)10)16-6(11,12)13/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDYRSGKVRLFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.